Diphosphoric acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, sodium salt, also known as disodium pyrophosphate, is a white crystalline powder with the chemical formula Na2H2P2O7. It is commonly used as a food additive, but it also has various scientific research applications.
Wirkmechanismus
Diphosphoric acid, sodium salt works as a buffering agent by maintaining the pH of a solution within a specific range. It does this by reacting with excess hydrogen ions (H+) or hydroxide ions (OH-) in the solution. The reaction produces water and Diphosphoric acid, sodium salt pyrophosphate, which helps to neutralize the excess ions and maintain the pH.
Biochemische Und Physiologische Effekte
Diphosphoric acid, sodium salt has various biochemical and physiological effects. It can affect the activity of enzymes by altering the pH of their environment. It can also affect the solubility and stability of proteins and other biomolecules. Additionally, it can affect the mineralization of teeth and bones.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diphosphoric acid, sodium salt as a buffering agent in lab experiments include its ability to maintain the pH of a solution within a specific range and its low cost. However, its limitations include its potential to interfere with certain assays and its limited buffering capacity at extreme pH values.
Zukünftige Richtungen
There are various future directions for the research and development of diphosphoric acid, sodium salt. One direction is to investigate its potential as a chelating agent for the removal of heavy metals from contaminated soils and water. Another direction is to explore its potential as a therapeutic agent for the treatment of dental and bone diseases. Additionally, further research can be conducted on its effects on enzyme activity and protein stability.
Conclusion:
In conclusion, diphosphoric acid, sodium salt is a versatile compound with various scientific research applications. Its ability to act as a buffering agent and chelating agent makes it a valuable tool in the laboratory. Further research is needed to explore its potential as a therapeutic agent and its effects on enzyme activity and protein stability.
Synthesemethoden
Diphosphoric acid, sodium salt can be synthesized by reacting sodium dihydrogen phosphate (NaH2PO4) with sodium hydroxide (NaOH) in an aqueous solution. The reaction produces Diphosphoric acid, sodium salt pyrophosphate (Na2H2P2O7) and water (H2O).
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, sodium salt has various scientific research applications. It is commonly used as a buffering agent in biochemical and physiological experiments. It can also be used as a chelating agent to remove metal ions from solutions. Additionally, it is used in the preparation of dental cements and in the manufacture of ceramics.
Eigenschaften
CAS-Nummer |
10042-91-8 |
---|---|
Produktname |
Diphosphoric acid, sodium salt |
Molekularformel |
H3NaO7P2 |
Molekulargewicht |
199.96 g/mol |
IUPAC-Name |
sodium;phosphono hydrogen phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+1;/p-1 |
InChI-Schlüssel |
YIVJSMIYMAOVSJ-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)[O-].[Na+] |
Andere CAS-Nummern |
10042-91-8 |
Verwandte CAS-Nummern |
7722-88-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.